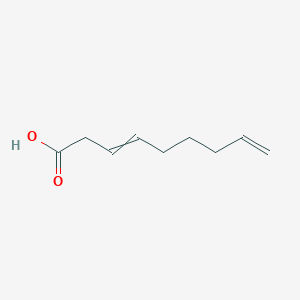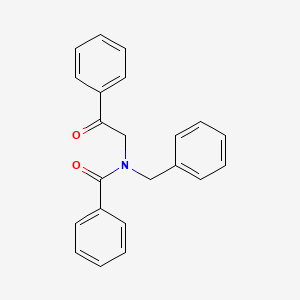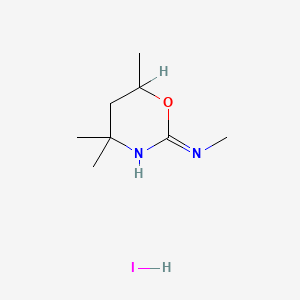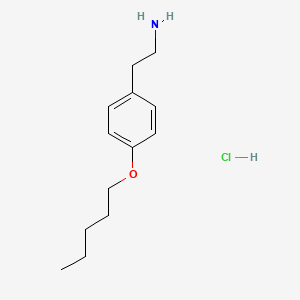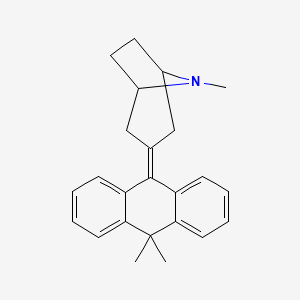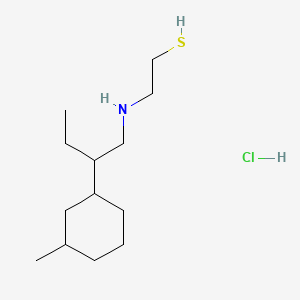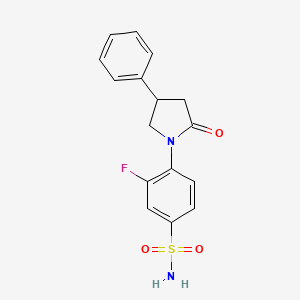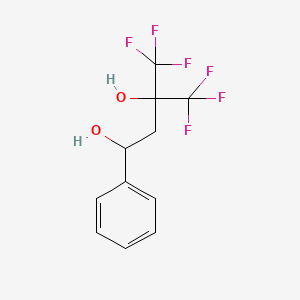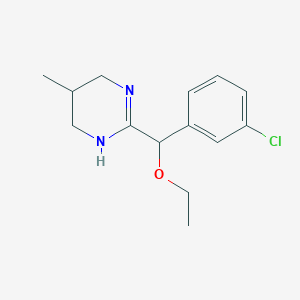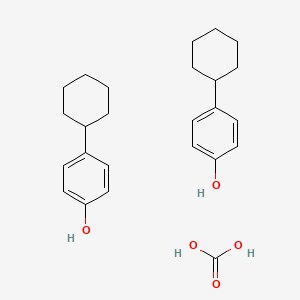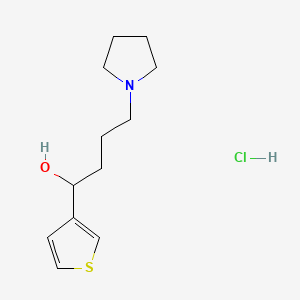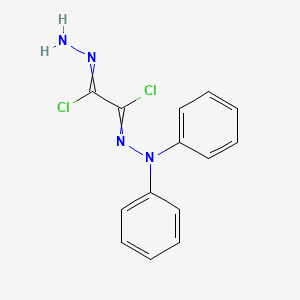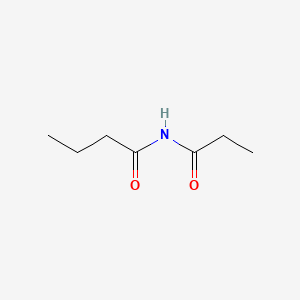
Cyclobutaarsane, tetrakis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutaarsane, tetrakis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C₁₆H₃₆As₄. It consists of 16 carbon atoms, 36 hydrogen atoms, and 4 arsenic atoms
Chemical Reactions Analysis
Cyclobutaarsane, tetrakis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of arsenic oxides.
Reduction: Reduction reactions can convert it into lower oxidation state arsenic compounds.
Substitution: Substitution reactions can occur, where the tert-butyl groups are replaced by other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclobutaarsane, tetrakis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Research into its biological activity and potential use in medicinal chemistry is ongoing.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Cyclobutaarsane, tetrakis(1,1-dimethylethyl)- involves its interaction with molecular targets through its arsenic atoms. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Cyclobutaarsane, tetrakis(1,1-dimethylethyl)- can be compared with other organoarsenic compounds such as:
Triphenylarsine: Similar in that it contains arsenic, but differs in its structure and reactivity.
Arsenobetaine: A naturally occurring organoarsenic compound with different biological properties.
Arsenic trioxide: An inorganic arsenic compound with distinct chemical and toxicological properties.
Properties
CAS No. |
37755-92-3 |
|---|---|
Molecular Formula |
C16H36As4 |
Molecular Weight |
528.14 g/mol |
IUPAC Name |
1,2,3,4-tetratert-butyltetraarsetane |
InChI |
InChI=1S/C16H36As4/c1-13(2,3)17-18(14(4,5)6)20(16(10,11)12)19(17)15(7,8)9/h1-12H3 |
InChI Key |
IPXBBJJVWZHXLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[As]1[As]([As]([As]1C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


